

Application Notes and Protocols for Creating Stealth Liposomes with DSPE-PEG-TCO

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Compound of Interest

Compound Name: DSPE-PEG-TCO (MW 2000)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of stealth liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO). These liposomes are designed for advanced drug delivery applications, offering prolonged circulation times and the potential for bioorthogonal targeting.

Introduction

Stealth liposomes are lipid-based nanoparticles that are surface-modified with biocompatible polymers like polyethylene glycol (PEG) to evade the mononuclear phagocyte system (MPS), thereby increasing their systemic circulation time. The incorporation of DSPE-PEG-TCO provides these stealth liposomes with a reactive handle for "click chemistry," specifically the inverse-electron-demand Diels-Alder reaction with tetrazine-modified molecules. This allows for highly specific, covalent attachment of targeting ligands, imaging agents, or other functional molecules in a bioorthogonal manner, meaning the reaction can occur in a biological environment without interfering with native biochemical processes.

Data Presentation: Physicochemical Properties of DSPE-PEG-TCO Liposomes

The following table summarizes typical quantitative data for stealth liposomes formulated with DSPE-PEG-TCO using the thin-film hydration method. These values can be used as a baseline for formulation development and optimization.

Formulation Component (Molar Ratio)	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
DSPC:Chol:D SPE- PEG2k:DSPE -PEG2k-TCO (26:12:1:1)	130.3	0.081	Not Reported	Not Applicable (unloaded)	[1]
DSPC:Chol:D SPE- PEG2k:DSPE -PEG2k-TCO (26:12:1:1) with 18F-FDP	142.9	0.207	Not Reported	> 95% (for 18F-FDP)	[1]
HSPC:Chol: mPEG-DSPE (2:1:0.08)	~100	< 0.1	Not Reported	Not Reported	[2]
PC:Chol:DSP E-PEG2000- Mal (2:1:0.03)	101.8	< 0.2	Not Reported	Not Reported	[3]
HPC:Chol:DS PE- PEG2000- Mal (2:1:0.03)	100.8	< 0.2	Not Reported	> 90% (for Calcein)	[4]
DOPE:CHEM S:DSPE- PEG2000 (5.7:3.8:0.5)	~130	< 0.2	~ -5	Not Reported	[5]

Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Chol (Cholesterol), DSPE-PEG2k (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]), PC (Phosphatidylcholine), HSPC (Hydrogenated Soy Phosphatidylcholine), HPC (Hydrogenated Phosphatidylcholine), DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), CHEMS (Cholesteryl hemisuccinate), Mal (Maleimide).

Experimental Protocols

Protocol 1: Preparation of Stealth Liposomes with DSPE-PEG-TCO via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG-TCO using the thin-film hydration method followed by extrusion.

Materials:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[trans-cyclooctene(polyethylene glycol)-2000] (DSPE-PEG2000-TCO)
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- (Optional) Drug for encapsulation

Equipment:

- Round-bottom flask

- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Probe sonicator (optional)
- Vacuum pump

Procedure:

- Lipid Mixture Preparation:
 - In a clean round-bottom flask, dissolve the lipids (DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-TCO) in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio is 26:12:1:1 (DSPC:Chol:DSPE-PEG2k:DSPE-PEG2k-TCO).[\[1\]](#)
 - If encapsulating a lipophilic drug, add it to the organic solvent at this stage.
- Thin-Film Formation:
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).
 - Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.
 - Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of residual solvent.
- Hydration:
 - Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration.

- If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
- Agitate the flask by gentle rotation or vortexing at a temperature above the lipid phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
- Size Reduction (Extrusion):
 - To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.
 - Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
 - Heat the extruder to a temperature above the lipid phase transition temperature.
 - Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs).
- Purification (Optional):
 - To remove unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.
- Storage:
 - Store the final liposome suspension at 4°C.

Protocol 2: Characterization of DSPE-PEG-TCO Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

- Technique: Dynamic Light Scattering (DLS)
- Procedure:

- Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration for DLS analysis.
- Transfer the diluted sample to a cuvette.
- Perform the measurement using a DLS instrument.
- Record the Z-average mean hydrodynamic diameter and the PDI. A PDI value below 0.2 indicates a monodisperse population.

2. Zeta Potential Measurement:

- Technique: Electrophoretic Light Scattering (ELS)
- Procedure:
 - Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength.
 - Load the sample into a specialized zeta potential cell.
 - Measure the electrophoretic mobility of the liposomes, from which the zeta potential is calculated.

Protocol 3: Bioorthogonal Labeling of TCO-Liposomes with a Tetrazine-Functionalized Molecule

This protocol describes the labeling of the prepared DSPE-PEG-TCO liposomes with a tetrazine-conjugated molecule (e.g., a fluorescent dye or a targeting peptide).

Materials:

- DSPE-PEG-TCO liposome suspension (from Protocol 1)
- Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)
- Reaction buffer (e.g., PBS, pH 7.4)

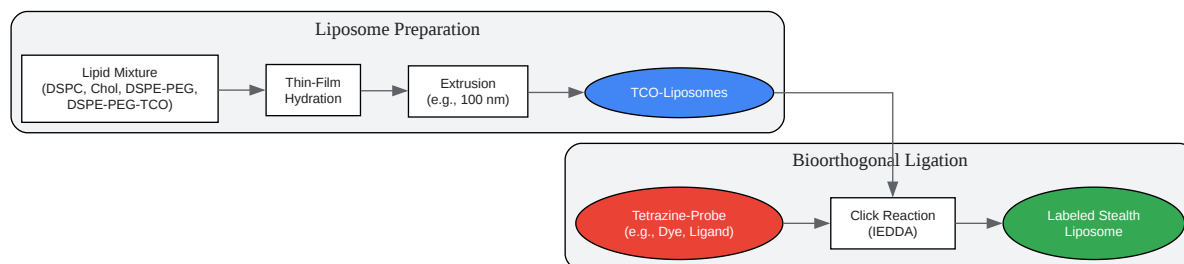
Equipment:

- Incubator or water bath
- Size exclusion chromatography column (for purification)

Procedure:

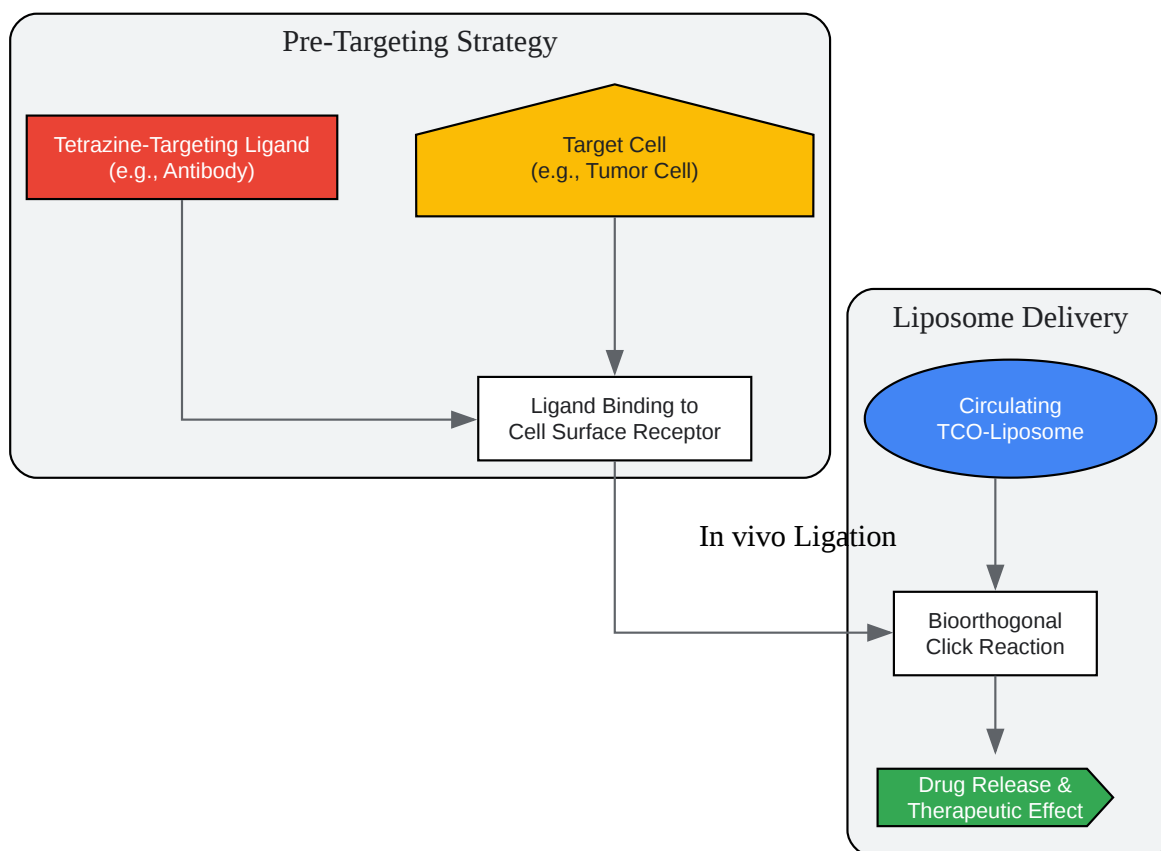
- Reactant Preparation:
 - Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO).
 - Determine the concentration of the DSPE-PEG-TCO on the surface of the liposomes based on the initial formulation.
- Click Reaction:
 - In a microcentrifuge tube, combine the DSPE-PEG-TCO liposome suspension with the tetrazine-functionalized molecule. A molar excess of the tetrazine probe (e.g., 1.1 - 5x) relative to the TCO groups is recommended.
 - Incubate the reaction mixture at room temperature or 37°C for 10-60 minutes. The reaction is typically very fast.
- Purification (Optional):
 - To remove unreacted tetrazine-functionalized molecules, the labeled liposomes can be purified using a size exclusion chromatography column.
- Characterization:
 - Confirm successful labeling by appropriate analytical techniques. For example, if a fluorescent dye was used, measure the fluorescence of the liposome fraction after purification.

Visualizations



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Caption: Experimental workflow for creating and labeling stealth liposomes.



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Caption: Pre-targeting strategy using TCO-liposomes and tetrazine-ligands.

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